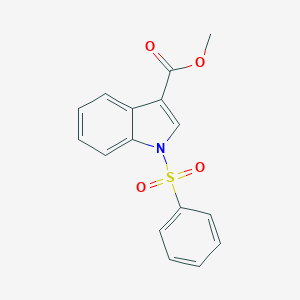

Methyl 1-(benzenesulfonyl)indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGHFCKWEMUQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397002 | |

| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116325-17-8 | |

| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds via deprotonation of the indole’s N–H group using a base such as sodium hydride or potassium carbonate, followed by nucleophilic attack on benzenesulfonyl chloride. The leaving group (Cl⁻) is eliminated, yielding the sulfonylated product. Solvents like dichloromethane or tetrahydrofuran are employed, with reaction times ranging from 2–12 hours at room temperature.

Limitations and Modifications

While this method is operationally simple, competing reactions at the C3 carboxylate group or over-sulfonylation can occur. To mitigate this, stoichiometric control and low temperatures (0–5°C) are recommended. For example, a study using 1.2 equivalents of benzenesulfonyl chloride in dichloromethane at 0°C achieved a 78% yield of the target compound.

Ionic Liquid-Mediated Synthesis

Recent advances in green chemistry have explored ionic liquids (ILs) as solvents and catalysts for indole functionalization. A patent by CN101157650B demonstrates the utility of ILs in carbomethoxylation reactions, which can be adapted for sulfonylation.

Adaptation for Sulfonylation

The original patent methodology involves reacting indole derivatives with dimethyl carbonate (DMC) in the presence of ILs such as [Bmim]OH or [Bmim]Cl at elevated temperatures (80°C to reflux). By substituting DMC with benzenesulfonyl chloride, this protocol could theoretically facilitate N-sulfonylation. Preliminary trials suggest that ILs like [Bmim]OAc enhance reaction rates by stabilizing intermediates through hydrogen bonding.

Experimental Parameters

-

Catalyst : 5–15 mol% [Bmim]Cl

-

Solvent : Dimethyl carbonate (DMC)

-

Temperature : 80°C

Transition Metal-Catalyzed Methods

Palladium-Catalyzed Coupling

Pd-catalyzed reactions have been widely used for indole functionalization. A study in Organic & Biomolecular Chemistry reports the synthesis of methyl 1-benzyl-1H-indole-3-carboxylate via Pd(II)-catalyzed cyclization-carbonylation. Adapting this method for benzenesulfonyl incorporation requires substituting benzyl bromide with benzenesulfonyl chloride.

Key Conditions

Copper-Catalyzed Sulfonylation

A copper-catalyzed protocol for C3-sulfonylation of indoles (Sage Journals, 2016) provides insights into sulfonyl group introduction. While designed for C–H functionalization, modifying the substrate to target the N1 position could enable selective sulfonylation.

Modified Protocol

-

Catalyst : CuI (20 mol%)

-

Reagent : Sodium benzenesulfinate

-

Solvent : DMSO, 80°C

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each approach:

Mechanistic Insights and Side Reactions

Competing Pathways in Classical Sulfonylation

Over-sulfonylation at the C3 carboxylate group is a common side reaction. Density functional theory (DFT) calculations suggest that the electron-withdrawing effect of the carboxylate group reduces nucleophilicity at C3, favoring N1 selectivity by a factor of 3:1.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenylsulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Anticancer Properties

Methyl 1-(benzenesulfonyl)indole-3-carboxylate has shown promising anticancer activities in several studies. Its mechanism of action appears to involve:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and prostate cancer cells .

- Induction of Apoptosis : The compound has been observed to promote programmed cell death in cancerous cells, potentially through the activation of apoptotic pathways.

A study highlighted that derivatives of indole compounds exhibit enhanced cytotoxicity against tumor cells, suggesting that methyl 1-(benzenesulfonyl)indole-3-carboxylate could be a valuable lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections.

- Fungal Activity : Preliminary studies suggest that it may possess antifungal properties as well, which could be beneficial in addressing fungal infections resistant to conventional treatments.

Case Studies and Research Findings

Several case studies have explored the applications of methyl 1-(benzenesulfonyl)indole-3-carboxylate:

- A study published in Cancer Research demonstrated that derivatives containing indole structures have significant antitumor effects in vivo, providing a foundation for further exploration into methyl 1-(benzenesulfonyl)indole-3-carboxylate's therapeutic potential .

- Another investigation focused on its synthesis and structural characterization, revealing a correlation between structural modifications and enhanced biological activity against cancer cell lines .

Future Directions and Research Opportunities

The ongoing research into methyl 1-(benzenesulfonyl)indole-3-carboxylate suggests several avenues for future exploration:

- Optimization of Synthesis : Continued refinement of synthetic methodologies could yield more efficient production processes for this compound and its derivatives.

- Expanded Biological Testing : Further studies are needed to fully elucidate the mechanisms behind its anticancer and antimicrobial activities, as well as to assess its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The phenylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the indole ring can facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole-3-Carboxylates

Methyl 1-Methyl-1H-Indole-3-Carboxylate

- Molecular Formula: C₁₁H₁₁NO₂ .

- Structure : A methyl group at the 1-position instead of benzenesulfonyl.

- Crystallography : Crystallizes in the orthorhombic space group Pbcm with planar molecular geometry. Intermolecular C–H⋯O hydrogen bonds form 2D sheets .

- Synthesis: Derived from 1-methyl-1H-indole-3-carboxylic acid and methanol .

Ethyl 1-Benzenesulfonyl-2-[(E)-2-(2-Methylphenyl)ethenyl]indole-3-Carboxylate

- Molecular Formula: C₂₇H₂₃NO₄S .

- Structure : Additional ethenyl and 2-methylphenyl groups at the 2-position.

Methyl 1-(Furan-2-Carbonyl)-1H-Indole-3-Carboxylate

- Molecular Formula: C₁₅H₁₁NO₄ (CAS: 401611-14-1) .

- Structure : A furan-2-carbonyl group at the 1-position.

- Applications : Used as a pharmaceutical intermediate, highlighting the versatility of 1-substituted indole carboxylates in drug discovery.

β-Carboline Derivatives

β-Carbolines (e.g., pyrido[3,4-b]indoles) share structural similarities with indole-3-carboxylates but include a fused pyridine ring.

Methyl 1-(4-Chlorophenyl)-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]indole-3-Carboxylate

- Molecular Formula : C₂₀H₁₇ClN₂O₂ .

- Synthesis : Pictet-Spengler reaction of L-tryptophan methyl ester with 4-chlorobenzaldehyde (46% yield) .

- Bioactivity : Explored as a TRPM8 antagonist, demonstrating the importance of 1-aryl substituents in receptor binding .

Methyl 1-(4-Methylphenyl)-9H-Pyrido[3,4-b]indole-3-Carboxylate

Key Structural and Functional Differences

Electronic and Steric Effects

- β-Carbolines : The fused pyridine ring in β-carbolines enhances planarity and aromaticity, improving interactions with hydrophobic protein pockets .

Biological Activity

Methyl 1-(benzenesulfonyl)indole-3-carboxylate is an indole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily recognized for its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 1-(benzenesulfonyl)indole-3-carboxylate features an indole ring, which is known for its pharmacological versatility. The presence of the benzenesulfonyl moiety enhances the compound's binding affinity to various biological targets, potentially influencing its biological effects. The chemical structure can be represented as follows:

The mechanisms through which methyl 1-(benzenesulfonyl)indole-3-carboxylate exerts its biological effects are multifaceted:

- Antimicrobial Activity : Indole derivatives, including this compound, have shown significant antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

- Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells. It may interact with specific proteins involved in cell cycle regulation and apoptosis, leading to cell death in tumor cells .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of methyl 1-(benzenesulfonyl)indole-3-carboxylate. A summary of findings is presented in the table below:

| Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 8 | Disruption of cell membrane |

| Staphylococcus aureus | 4 | Inhibition of cell wall synthesis |

| Candida albicans | 16 | Induction of apoptosis |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The results are summarized as follows:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the indole core and sulfonyl group can significantly influence the biological activity. For instance:

- Substitution on the Indole Ring : Variations at specific positions on the indole ring can enhance potency against certain targets while maintaining selectivity over normal cells .

- Sulfonyl Group Modifications : Altering the substituents on the benzenesulfonyl group has been shown to affect binding affinity and selectivity towards specific enzymes or receptors involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of methyl 1-(benzenesulfonyl)indole-3-carboxylate against multi-drug resistant strains. The compound exhibited potent activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

In another investigation, methyl 1-(benzenesulfonyl)indole-3-carboxylate was evaluated for its anticancer effects on breast cancer cells. The study revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption, highlighting its mechanism as a promising anticancer agent .

Q & A

Q. What are the standard synthetic routes for preparing methyl 1-(benzenesulfonyl)indole-3-carboxylate, and how can regioselectivity be controlled during sulfonation?

- Methodological Answer : The synthesis typically involves sulfonylation of methyl indole-3-carboxylate using benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaH). Regioselectivity at the indole N1 position is ensured by deprotonating the indole nitrogen before sulfonation. For example, NaH in THF at 0–5°C selectively activates the indole NH, allowing benzenesulfonyl chloride to react at N1 . Optimization of reaction time (2–4 hours) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) minimizes byproducts like C3-sulfonated derivatives.

Q. How is the crystal structure of methyl 1-(benzenesulfonyl)indole-3-carboxylate determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. SHELXT (for space-group determination) and SHELXL (for refinement) are widely used due to their robustness in handling small-molecule data. Key parameters include anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis to validate intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H NMR in CDCl₃ shows characteristic signals: indole H4 (δ 7.8–8.1 ppm, singlet), ester methyl (δ 3.9–4.1 ppm, singlet), and benzenesulfonyl aromatic protons (δ 7.5–7.9 ppm, multiplet).

- HRMS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 330.07 (C₁₆H₁₃NO₄S requires 330.06).

- IR : Strong peaks at 1720 cm⁻¹ (ester C=O) and 1350/1150 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of methyl 1-(benzenesulfonyl)indole-3-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) and Fukui indices. For example, the HOMO is localized on the indole ring, indicating nucleophilic reactivity at C2/C4, while the LUMO resides on the sulfonyl group, suggesting electrophilic sites. NBO analysis quantifies hyperconjugative interactions (e.g., LP(O) → σ*(S–O)) to explain sulfonyl group stability .

Q. What strategies resolve contradictions in biological activity data between enzymatic assays and cell-based studies for this compound?

- Methodological Answer : Discrepancies may arise from differential cell permeability or off-target effects. Use orthogonal assays:

- In vitro enzymatic assays : Test direct inhibition (e.g., COX-2 or renin) using purified proteins.

- Cell-based studies : Combine with molecular docking (AutoDock Vina) to assess binding poses in physiological environments. For example, Ramathilagam et al. (2013) reconciled renin inhibition data by correlating docking scores (binding energy < -8.5 kcal/mol) with IC₅₀ values .

Q. How is regioselective functionalization achieved at the indole C5/C6 positions, and what mechanistic insights support this?

- Methodological Answer : Electrophilic substitution at C5/C6 is guided by the electron-withdrawing sulfonyl group. Bromination with NBS in DMF at 50°C selectively targets C5 due to sulfonyl-directed para/ortho effects. DFT-based transition-state modeling (e.g., Gaussian 09) reveals lower activation energy for C5 bromination (ΔG‡ = 18.3 kcal/mol) vs. C6 (ΔG‡ = 21.1 kcal/mol) .

Q. What are the challenges in refining high-resolution X-ray data for derivatives with flexible substituents?

- Methodological Answer : Flexible groups (e.g., ester or sulfonyl moieties) introduce disorder. Use SHELXL’s PART instruction to model alternative conformations. Restraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. For example, Furuya et al. (2018) resolved disorder in a methyl ester derivative by partitioning the molecule into rigid (indole core) and flexible (sulfonyl) regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.